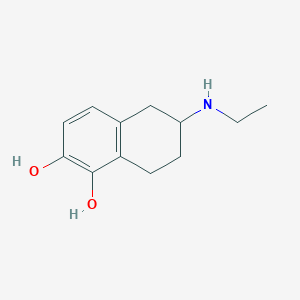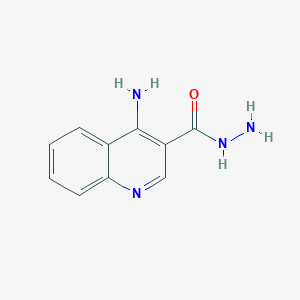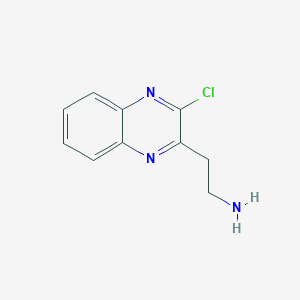
propyl 1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 1H-indole-3-carboxylate de propyle est un dérivé de l'indole, un composé hétérocyclique important présent dans de nombreux produits naturels et produits pharmaceutiques. Les dérivés de l'indole sont connus pour leurs diverses activités biologiques et sont largement utilisés en chimie médicinale .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du 1H-indole-3-carboxylate de propyle implique généralement l'estérification de l'acide indole-3-carboxylique avec du propanol. Une méthode courante est l'estérification de Fischer, où l'acide indole-3-carboxylique est mis à réagir avec du propanol en présence d'un catalyseur acide, tel que l'acide sulfurique, sous reflux . La réaction peut être représentée comme suit :
Acide indole-3-carboxylique+PropanolH2SO4{_svg_3}1H-indole-3-carboxylate de propyle+Eau
Méthodes de production industrielle : La production industrielle du 1H-indole-3-carboxylate de propyle peut impliquer des procédés à flux continu pour améliorer l'efficacité et le rendement. Des catalyseurs tels que l'acide sulfurique ou l'acide p-toluènesulfonique sont couramment utilisés pour faciliter la réaction d'estérification. Les conditions de réaction sont optimisées pour obtenir une pureté et un rendement élevés du produit souhaité .
Analyse Des Réactions Chimiques
Types de réactions : Le 1H-indole-3-carboxylate de propyle subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de l'acide indole-3-carboxylique.
Réduction : Les réactions de réduction peuvent convertir le groupe ester en groupe alcool.
Substitution : Des réactions de substitution électrophile peuvent se produire sur le cycle indole, conduisant à la formation de divers dérivés substitués.
Réactifs et conditions courants :
Oxydation : Des réactifs tels que le permanganate de potassium ou le trioxyde de chrome sont utilisés en milieu acide.
Réduction : L'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont des agents réducteurs courants.
Substitution : Des réactifs électrophiles tels que les halogènes ou les groupes nitro peuvent être introduits en utilisant des catalyseurs appropriés.
Principaux produits :
Oxydation : Dérivés de l'acide indole-3-carboxylique.
Réduction : 1H-indole-3-méthanol de propyle.
Substitution : Divers dérivés de l'indole substitués.
Applications De Recherche Scientifique
Le 1H-indole-3-carboxylate de propyle a une large gamme d'applications en recherche scientifique :
Industrie : Il est utilisé dans la synthèse de colorants, de pigments et d'autres produits chimiques industriels.
5. Mécanisme d'action
Le mécanisme d'action du 1H-indole-3-carboxylate de propyle implique son interaction avec des cibles moléculaires et des voies spécifiques. La structure du cycle indole lui permet de se lier à divers récepteurs et enzymes, modulant leur activité. Par exemple, il peut agir comme un agoniste ou un antagoniste aux récepteurs de la sérotonine, influençant la neurotransmission et les voies de signalisation cellulaire . Le groupe ester peut également subir une hydrolyse, libérant de l'acide indole-3-carboxylique, qui possède ses propres activités biologiques .
Composés similaires :
Acide indole-3-carboxylique : Le composé parent, qui ne possède pas le groupe ester de propyle.
1H-indole-3-carboxylate de méthyle : Un dérivé ester similaire avec un groupe méthyle au lieu d'un groupe propyle.
1H-indole-3-carboxylate d'éthyle : Un autre dérivé ester avec un groupe éthyle.
Unicité : Le 1H-indole-3-carboxylate de propyle est unique en raison de son groupe ester spécifique, qui influence sa solubilité, sa réactivité et son activité biologique. Le groupe propyle offre un équilibre entre l'hydrophobie et l'hydrophilie, ce qui le rend adapté à diverses applications en chimie médicinale et dans les procédés industriels .
Mécanisme D'action
The mechanism of action of propyl 1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. For example, it can act as an agonist or antagonist at serotonin receptors, influencing neurotransmission and cellular signaling pathways . The ester group can also undergo hydrolysis, releasing indole-3-carboxylic acid, which has its own biological activities .
Comparaison Avec Des Composés Similaires
Indole-3-carboxylic acid: The parent compound, which lacks the propyl ester group.
Methyl 1H-indole-3-carboxylate: A similar ester derivative with a methyl group instead of a propyl group.
Ethyl 1H-indole-3-carboxylate: Another ester derivative with an ethyl group.
Uniqueness: Propyl 1H-indole-3-carboxylate is unique due to its specific ester group, which influences its solubility, reactivity, and biological activity. The propyl group provides a balance between hydrophobicity and hydrophilicity, making it suitable for various applications in medicinal chemistry and industrial processes .
Propriétés
Numéro CAS |
61698-91-7 |
|---|---|
Formule moléculaire |
C12H13NO2 |
Poids moléculaire |
203.24 g/mol |
Nom IUPAC |
propyl 1H-indole-3-carboxylate |
InChI |
InChI=1S/C12H13NO2/c1-2-7-15-12(14)10-8-13-11-6-4-3-5-9(10)11/h3-6,8,13H,2,7H2,1H3 |
Clé InChI |
NIFJDURIIDDXPM-UHFFFAOYSA-N |
SMILES canonique |
CCCOC(=O)C1=CNC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,7-Diazaspiro[4.4]nonane, 1-pyrazinyl-](/img/structure/B11898514.png)
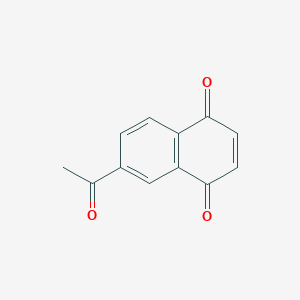
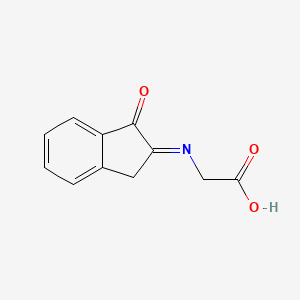
![Thiazolo[5,4-f]isoquinolin-2-amine](/img/structure/B11898526.png)


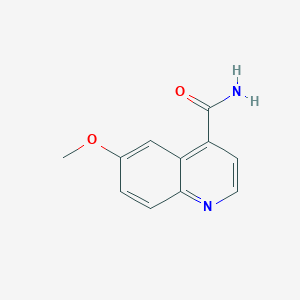
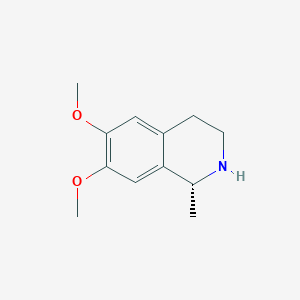
![1,6-Diazaspiro[3.4]octane, 1-methyl-6-(3-pyridinyl)-](/img/structure/B11898563.png)
